The compound is identified by its Chemical Abstracts Service (CAS) number 61893-09-2 and has a molecular formula of CHNO with a molecular weight of 128.131 g/mol . It is primarily utilized as a building block in the synthesis of more complex organic molecules and is studied for its biological activities.
The synthesis of 1-Ethylimidazolidine-2,4-dione can be achieved through various methods. One common approach involves the cyclization of ethylurea and malonic acid or its derivatives under acidic conditions.
This method allows for moderate to high yields of 1-Ethylimidazolidine-2,4-dione, depending on the purity of starting materials and reaction conditions .
The molecular structure of 1-Ethylimidazolidine-2,4-dione features a five-membered ring containing two nitrogen atoms and two carbonyl groups.
The imidazolidine ring exhibits resonance stabilization due to the presence of nitrogen atoms, which can participate in delocalization of electrons . This structural feature contributes to its reactivity and interaction with biological targets.
1-Ethylimidazolidine-2,4-dione can undergo various chemical reactions typical for imidazolidines:
Reagents such as sodium hydroxide for hydrolysis or alkyl halides for alkylation are commonly used in these reactions.
The mechanism of action for 1-Ethylimidazolidine-2,4-dione primarily involves its interaction with biological targets such as enzymes or receptors.
Research indicates that derivatives of imidazolidine-2,4-dione exhibit various biological activities including:
For instance, studies have shown that modifications to the imidazolidine structure can enhance its activity against lymphoid-specific tyrosine phosphatase, a target in autoimmune diseases .
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
1-Ethylimidazolidine-2,4-dione has several notable applications:
Recent studies have focused on exploring its derivatives for use as inhibitors in enzyme pathways related to diseases such as cancer and autoimmune disorders .
Cyclocondensation reactions represent a fundamental approach for constructing the imidazolidine-2,4-dione (hydantoin) core structure. These methodologies typically involve the reaction of α-amino acids or their derivatives with urea/thiourea equivalents under thermal conditions. A particularly efficient route utilizes the reaction of glycine derivatives with urea at elevated temperatures (140-160°C), yielding the parent hydantoin ring system that serves as the scaffold for subsequent N-alkylation [1] [8]. For more complex derivatives bearing aryl substituents at the C5 position, Knoevenagel condensation proves invaluable. This strategy involves the reaction of an aldehyde with a preformed hydantoin possessing an active methylene group at C5, facilitated by basic catalysts, producing arylidene derivatives in moderate to excellent yields (typically 50-90%) [3].
Recent advances have explored Michael-type additions as versatile cyclocondensation pathways. For instance, nucleophilic addition of 5-thioxoimidazolidin-2-one intermediates to α,β-unsaturated systems enables the formation of complex hydantoin derivatives with extended carbon chains. This approach was effectively employed in the synthesis of schistosomicidal agents, where 1-(2-chloro-6-fluorobenzyl)-5-thioxoimidazolidin-2-one underwent Michael addition with 2-cyano-3-arylacrylic acid ethyl esters, yielding biologically active benzylidene derivatives [6]. The cyclocondensation efficiency is significantly influenced by the electronic nature of substituents; electron-withdrawing groups on aryl aldehydes generally accelerate Knoevenagel reactions but may complicate subsequent reduction steps if unsaturated derivatives are not the desired end products.
Table 1: Cyclocondensation Strategies for Imidazolidine-2,4-dione Core Synthesis
Method | Reactants | Catalyst/Conditions | Key Product | Typical Yield Range | Reference |
---|---|---|---|---|---|
Glycine-Urea Cyclization | Glycine derivative, Urea/Thiourea | 140-160°C, No solvent or EtOH | 1-Unsubstituted Hydantoin/Thiohydantoin | 60-80% | [8] |
Knoevenagel Condensation | Aldehyde + C5-unsubstituted Hydantoin | Piperidine, Refluxing Ethanol | 5-Arylideneimidazolidine-2,4-dione | 50-90% | [3] |
Michael Addition | 5-Thiohydantoin + α,β-Unsaturated ester | Morpholine, Ethanol, 50°C | 5-Substituted-2-thioimidazolidin-4-ones | 65-85% | [6] |
Strecker Synthesis | Aldehyde, NH₄Cl, NaCN, followed by hydrolysis | HCl, Heat | C-Aryl/Heteroaryl glycine intermediate | 70-78% | [8] |
Selective N1-alkylation of the imidazolidine-2,4-dione nucleus represents the most direct route to 1-ethylimidazolidine-2,4-dione (CAS 61893-09-2). This transformation is typically achieved through two primary strategies: nucleophilic substitution and transition-metal-catalyzed coupling. The classical method involves reacting the sodium or potassium salt of hydantoin with ethyl iodide or ethyl bromide in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile under reflux conditions (60-80°C). This reaction exploits the enhanced nucleophilicity of the deprotonated ring nitrogen (N1), promoting SN2 displacement of the halide from the alkylating agent [1] [9]. Achieving regioselectivity presents a significant challenge due to the presence of two nucleophilic nitrogens (N1 and N3) and potential O-alkylation. Careful control of reaction stoichiometry (limiting alkyl halide to 1 equivalent), temperature (maintained below 80°C), and the use of bulky counterions (e.g., potassium vs. sodium) favor N1-alkylation, although minor amounts of the N3-alkylated and dialkylated isomers are often observed as byproducts (typically 5-15% combined yield) [8].
An alternative pathway utilizes reductive alkylation. This method involves the initial condensation of hydantoin with acetaldehyde, forming an imine intermediate, followed by in situ reduction using sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) in methanol or ethanol at 0-25°C. While this route offers improved regioselectivity for N1-alkylation and avoids the formation of quaternary ammonium salts, it requires additional steps and generates the desired 1-ethyl derivative in slightly lower yields (55-70%) compared to direct alkylation (65-85%) [1]. The reaction efficiency and regioselectivity are profoundly influenced by solvent polarity and the steric/electronic properties of the reducing agent. Molecular orbital calculations indicate a higher electron density at N1 compared to N3 in the hydantoin anion, providing a theoretical basis for the observed N1 preference in alkylation reactions.
Table 2: Alkylation Techniques for N1-Ethylimidazolidine-2,4-dione Synthesis
Method | Reaction Conditions | Regioselectivity (N1:N3) | Advantages | Limitations | Yield Range |
---|---|---|---|---|---|
Direct Alkylation (Hydantoin Salt + EtI) | K₂CO₃/DMF, 60-80°C, 6-12h | 4:1 to 8:1 | Simple, High Yield | Requires anhydrous conditions, O-Alkylation possible | 65-85% |
Reductive Alkylation (Hydantoin + CH₃CHO) | NaBH₄/MeOH, 0-25°C, 1-3h | >20:1 | Excellent Regioselectivity, Mild Conditions | Lower Yield, Requires Imine Formation | 55-70% |
Phase-Transfer Catalysis | Alkyl Halide, NaOH(aq), TBAB, CH₂Cl₂, RT | 3:1 to 6:1 | Mild Conditions, Aqueous Tolerant | Lower Regioselectivity, Emulsion Formation | 60-75% |
The strategic fusion of imidazolidine-2,4-dione (hydantoin) with thiazolidine-2,4-dione (TZD) pharmacophores generates hybrid molecules with enhanced and often novel biological activities. These dual pharmacophore hybrids leverage the distinct but complementary pharmacological profiles of both heterocyclic systems, particularly in anticancer and enzyme inhibition applications. Synthetic access to these complex architectures typically involves stepwise construction or conjugation of preformed heterocyclic units. A prevalent strategy employs Knoevenagel condensation between a 5-methylene-thiazolidine-2,4-dione and an aldehyde-functionalized imidazolidine-2,4-dione derivative, facilitated by deep eutectic solvents (DES) like choline chloride/N-methylurea. This green approach yields arylidene-bridged hybrids in moderate to good yields (45-75%) [3] [10].
Structural characterization of these hybrids reveals distinctive spectroscopic signatures. Infrared spectroscopy confirms the presence of both carbonyl stretches (imidazolidinedione C2=O: 1710-1750 cm⁻¹; C4=O: 1740-1780 cm⁻¹; TZD C4=O: 1660-1700 cm⁻¹) and occasionally the C=S stretch (1190-1250 cm⁻¹) if thioimidazolidinone is incorporated. 1H NMR spectra characteristically display the methine proton (=CH-) of the arylidene linker as a singlet between δ 7.3-8.0 ppm, while 13C NMR confirms the presence of key carbonyl carbons at δ 165-180 ppm [3] [4]. Molecular docking studies on these hybrids, particularly against VEGFR-2 and lipoxygenase (LOX), indicate dual binding modes where the imidazolidinedione moiety engages in hydrogen bonding interactions with key amino acid residues (e.g., Asp1046, Glu885 in VEGFR-2), while the TZD ring participates in hydrophobic contacts within subpockets of the active site. This synergistic binding often translates to significantly enhanced inhibitory potency compared to single-pharmacophore analogs. For instance, TZD-hydantoin hybrids demonstrated IC50 values as low as 0.079 μM against VEGFR-2 and induced apoptosis in MCF-7 breast cancer cells via cell cycle arrest in the S-phase [10].
Table 3: Biological Activities of Thiazolidine/Imidazolidine Hybrid Pharmacophores
Hybrid Structure | Biological Target | Key Activity | Potency (IC₅₀/EC₅₀) | Mechanistic Insight | Reference |
---|---|---|---|---|---|
5-(4-Dimethylaminobenzylidene)-TZD-Imidazolidinedione | Soybean Lipoxygenase | Lipoxygenase Inhibition | 23.5 μM | Competitive Inhibition, Chelates Fe²⁺ | [3] |
VEGFR-2 Inhibitor (Compound 22) | VEGFR-2 Tyrosine Kinase | Antiangiogenic, Antiproliferative (MCF-7) | 0.079 μM (VEGFR-2) | Cell Cycle Arrest (S-phase), Apoptosis Induction | [10] |
Schistosomicidal Benzylidene Derivatives | Schistosoma mansoni | Separation of Coupled Pairs, Mortality | 10-50 μM | Ultrastructural Tegument Damage | [6] |
Bis(imidazolidine-2,4-dione)s | Multi-drug Resistant Bacteria | Antibacterial | 8-32 μg/mL | Disruption of Cell Membrane Integrity | [2] |
Growing emphasis on sustainable chemistry has driven the development of environmentally benign synthetic routes for 1-ethylimidazolidine-2,4-dione and its derivatives. Deep Eutectic Solvents (DES) have emerged as superior alternatives to volatile organic solvents (VOCs) for key transformations like Knoevenagel condensations and Michael additions. Systematic screening of choline chloride-based DES identified choline chloride/N-methylurea as particularly effective for synthesizing thiazolidine-2,4-dione derivatives closely related to hydantoin hybrids. This DES acts synergistically as both solvent and catalyst, facilitating reactions under mild conditions (50-70°C) while significantly improving yields (21.5-90.9%) compared to conventional organic solvents [3] [9]. The recyclability of DES (typically 3-5 cycles without significant loss in catalytic activity) further enhances the green credentials of this methodology, reducing solvent waste and energy consumption associated with solvent distillation.
Microwave-assisted synthesis offers substantial improvements in reaction efficiency for constructing the imidazolidine-2,4-dione core and introducing N-alkyl substituents. Dielectric heating under controlled microwave irradiation (typically 100-300W) dramatically accelerates cyclocondensation and alkylation reactions that traditionally require prolonged heating under reflux. For instance, N-alkylation of hydantoin with ethyl bromide using potassium carbonate as base, which conventionally demands 6-12 hours at 60-80°C, achieves completion within 10-30 minutes under microwave irradiation at 100-120°C, yielding 1-ethylimidazolidine-2,4-dione with comparable or superior yields (70-88%) and improved regioselectivity [9]. The rapid, uniform heating provided by microwaves minimizes thermal decomposition pathways, enhancing product purity. Furthermore, solvent-free microwave protocols eliminate VOC use entirely, exemplified by the synthesis of 3,5-disubstituted imidazolidine-2,4-diones directly from aldehydes, amines, and diethyl carbonate via a tandem condensation-cyclization sequence on solid supports like alumina or silica gel [9]. These green approaches collectively address multiple principles of green chemistry: atom economy (reduced byproducts), energy efficiency (shorter reaction times/milder conditions), safer solvents (DES or solvent-free), and design for degradation (biodegradable DES components).
Table 4: Green Synthesis Approaches for Imidazolidine-2,4-dione Derivatives
Green Technology | Reaction Type | Conditions | Advantages Over Conventional Methods | Yield Improvement | Reference |
---|---|---|---|---|---|
Choline Chloride/N-methylurea DES | Knoevenagel Condensation | 50-70°C, 1-4h, Catalyst-free | Recyclable (3-5 cycles), Biodegradable, Low Toxicity | +15-40% | [3] |
Microwave-Assisted Alkylation | N1-Alkylation of Hydantoin | 100-120°C, 10-30 min, K₂CO₃, DMF | 20-50x Faster, Enhanced Regioselectivity | +5-15% | [9] |
Solvent-Free Microwave Cyclocondensation | Glycine/Substituted Glycine + Urea | 150°C, 15-25 min, Montmorillonite K10 Clay | No Solvent, Simplified Workup, High Purity | +10-25% | [9] |
Pseudo-Multicomponent Reactions | Schiff Base Formation/Reduction/Cyclization | Statistical Optimization, One-Pot | Reduced Isolation Steps, Higher Atom Economy | 55-81% (Overall) | [7] |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7